molecular formula C11H13ClN2O2 B7512512 3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide

3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide

Cat. No. B7512512
M. Wt: 240.68 g/mol
InChI Key: WHTGEXLJUBMJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide, also known as CDMOB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of benzamide and is commonly used as a reagent in organic synthesis. CDMOB has also been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in different fields.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in various cellular processes. For example, this compound has been found to inhibit the activity of bacterial enoyl-acyl carrier protein reductase, an enzyme involved in fatty acid biosynthesis. This compound has also been found to inhibit the activity of human acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. For example, this compound has been found to inhibit the growth of various bacterial and fungal strains. It has also been found to inhibit the activity of human acetylcholinesterase, suggesting that it may have potential as a therapeutic agent for the treatment of Alzheimer's disease. In addition, this compound has been found to exhibit anticancer activity, making it a potential lead compound for the development of new anticancer agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide in lab experiments is its high yield and purity. This compound is easy to synthesize and can be obtained in large quantities. In addition, this compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in different fields. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to exhibit cytotoxicity in some cell lines, and caution should be taken when handling this compound.

Future Directions

There are several future directions for the use of 3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide in scientific research. One potential direction is the development of new antimicrobial agents based on the structure of this compound. Another potential direction is the development of new anticancer agents based on the anticancer activity of this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for the treatment of Alzheimer's disease.

Synthesis Methods

3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoyl chloride with dimethylaminoacetaldehyde dimethyl acetal in the presence of a base. Another method involves the reaction of 3-chlorobenzoyl isocyanate with dimethylamine in the presence of a solvent. Both methods result in the formation of this compound with high yield and purity.

Scientific Research Applications

3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide has been widely used in scientific research as a reagent in organic synthesis. It has been used to synthesize various compounds, including amino acid derivatives, heterocycles, and peptide mimetics. This compound has also been used as a building block in the synthesis of small molecule inhibitors of protein-protein interactions. In addition, this compound has been found to exhibit antibacterial and antifungal activities, making it a potential lead compound for the development of new antimicrobial agents.

properties

IUPAC Name

3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-14(2)10(15)7-13-11(16)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTGEXLJUBMJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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